6-Chloromercuricholesterol
Description
6-Chloromercuricholesterol is a synthetic cholesterol derivative characterized by the substitution of a chloromercuri (-HgCl) group at the 6th position of the cholesterol backbone. This modification introduces unique physicochemical properties, including increased molecular weight and enhanced reactivity, which have historically made it useful in biochemical assays for cholesterol quantification . Its synthesis and applications are inferred from historical analytical methods involving mercury-based reagents, such as those described by Sperry & Webb (1950) for colorimetric cholesterol determination .
Properties
CAS No. |
80534-17-4 |
|---|---|
Molecular Formula |
C27H45ClHgO |
Molecular Weight |
621.7 g/mol |
IUPAC Name |
chloro-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]mercury |
InChI |
InChI=1S/C27H45O.ClH.Hg/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5;;/h18-19,21-25,28H,6-8,10-17H2,1-5H3;1H;/q;;+1/p-1/t19-,21+,22?,23-,24?,25?,26+,27-;;/m1../s1 |
InChI Key |
YUDIFUJJWICWMY-VORNFGKDSA-M |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)[Hg]Cl)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC(=C4[C@@]3(CC[C@@H](C4)O)C)[Hg]Cl)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)[Hg]Cl)C |
Synonyms |
6-chloromercuricholest-5-en-3 beta-ol 6-chloromercuricholesterol 6-HgCl-cholesterol U 617 U-617 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Data are derived from available evidence (e.g., deuterated cholesterol in ) and inferred from analytical chemistry literature ().
Key Differences:
Reactivity : The chloromercuri group in 6-Chloromercuricholesterol enhances its reactivity in colorimetric assays, unlike deuterated cholesterol, which is metabolically inert .
Toxicity: Mercury content raises safety concerns, limiting its use compared to non-toxic analogs like cholesterol-d6 .
Applications : While cholesterol-d6 is used in stable isotope tracing, 6-Chloromercuricholesterol’s primary role is in legacy analytical methods (e.g., Sperry & Webb’s method) .
Research Findings and Analytical Relevance
Historical Use in Cholesterol Assays
Mercury-containing reagents, including 6-Chloromercuricholesterol, were pivotal in early cholesterol quantification. Sperry & Webb (1950) utilized mercury to precipitate cholesterol, enabling spectrophotometric measurement . However, such methods have been phased out due to toxicity and replaced by enzymatic assays .
Stability and Limitations
6-Chloromercuricholesterol’s instability in aqueous environments contrasts with deuterated cholesterol, which maintains integrity under physiological conditions .
Heavy Metal Interactions
highlights that mercury exposure correlates with dysregulated cholesterol metabolism.
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